molecular formula C17H25BrP2Pt B13131174 trans-Bromobis(dimethylphenylphosphine)methyl platinum

trans-Bromobis(dimethylphenylphosphine)methyl platinum

Cat. No.: B13131174
M. Wt: 566.3 g/mol
InChI Key: AFLFTFKLZCHXLA-UHFFFAOYSA-M
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Description

trans-Bromobis(dimethylphenylphosphine)methyl platinum: is an organometallic compound with the molecular formula C17H27BrP2Pt . It is a coordination complex where a platinum atom is bonded to a bromine atom, a methyl group, and two dimethylphenylphosphine ligands. This compound is known for its applications in various fields of scientific research, particularly in coordination chemistry and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Bromobis(dimethylphenylphosphine)methyl platinum typically involves the reaction of dimethylphenylphosphine with a platinum precursor such as platinum(II) bromide . The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or tetrahydrofuran . The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex .

Industrial Production Methods: This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials and solvents .

Chemical Reactions Analysis

Types of Reactions: trans-Bromobis(dimethylphenylphosphine)methyl platinum undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a different halide will yield a new platinum complex with the corresponding halide ligand .

Scientific Research Applications

trans-Bromobis(dimethylphenylphosphine)methyl platinum has several scientific research applications, including:

    Catalysis: It is used as a catalyst in various organic transformations, including and .

    Coordination Chemistry: The compound serves as a model system for studying the coordination behavior of platinum complexes.

    Material Science: .

Mechanism of Action

The mechanism by which trans-Bromobis(dimethylphenylphosphine)methyl platinum exerts its effects involves the coordination of the platinum center to various substrates. The platinum atom acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The dimethylphenylphosphine ligands stabilize the platinum center and modulate its reactivity .

Comparison with Similar Compounds

  • trans-Dibromobis(triphenylphosphine)platinum(II)
  • cis-Dichlorobis(dimethylphenylphosphine)platinum(II)
  • trans-Dichlorobis(triphenylphosphine)platinum(II)

Comparison: trans-Bromobis(dimethylphenylphosphine)methyl platinum is unique due to the presence of the methyl group and the specific arrangement of the dimethylphenylphosphine ligands. This unique structure imparts distinct reactivity and stability compared to other platinum complexes. For example, the presence of the methyl group can influence the electronic properties of the platinum center, affecting its catalytic activity and coordination behavior .

Properties

Molecular Formula

C17H25BrP2Pt

Molecular Weight

566.3 g/mol

IUPAC Name

bromoplatinum(1+);carbanide;dimethyl(phenyl)phosphane

InChI

InChI=1S/2C8H11P.CH3.BrH.Pt/c2*1-9(2)8-6-4-3-5-7-8;;;/h2*3-7H,1-2H3;1H3;1H;/q;;-1;;+2/p-1

InChI Key

AFLFTFKLZCHXLA-UHFFFAOYSA-M

Canonical SMILES

[CH3-].CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.Br[Pt+]

Origin of Product

United States

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